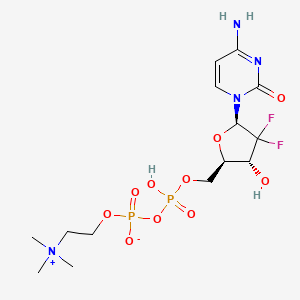

Gemcitabine Diphosphate Choline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

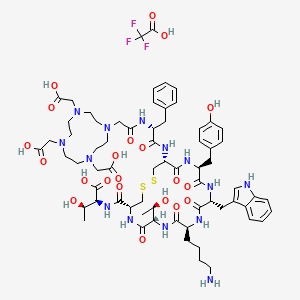

Gemcitabine Diphosphate Choline is a significant metabolite of gemcitabine, a nucleoside analog used as an antineoplastic agent. This compound is linked to the Kennedy pathway, which is crucial in lipid metabolism and signal transduction . This compound has been studied extensively in the context of pancreatic cancer, where it plays a role in the metabolic pathway of gemcitabine within tumor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gemcitabine Diphosphate Choline is synthesized through a series of phosphorylation reactions starting from gemcitabine. The initial step involves the phosphorylation of gemcitabine by deoxycytidine kinase to form gemcitabine monophosphate. This is followed by further phosphorylation to produce gemcitabine diphosphate and finally gemcitabine triphosphate . The formation of this compound involves the incorporation of choline via the Kennedy pathway, catalyzed by enzymes such as choline kinase, CTP:phosphocholine cytidylyltransferase, and cholinephosphotransferase .

Industrial Production Methods: the production of gemcitabine itself involves chemical synthesis followed by enzymatic phosphorylation to achieve the desired metabolites .

Analyse Des Réactions Chimiques

Types of Reactions: Gemcitabine Diphosphate Choline undergoes several biochemical reactions, primarily phosphorylation and incorporation into metabolic pathways. It does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where phosphate groups are added or removed .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as deoxycytidine kinase, choline kinase, and CTP:phosphocholine cytidylyltransferase. These enzymes facilitate the phosphorylation and incorporation of choline into the compound .

Major Products: The major products formed from the reactions involving this compound include gemcitabine triphosphate and other phosphorylated metabolites that play a role in DNA synthesis and inhibition of ribonucleotide reductase .

Applications De Recherche Scientifique

Gemcitabine Diphosphate Choline has several scientific research applications, particularly in the field of oncology. It is studied for its role in the metabolism of gemcitabine within tumor cells, especially in pancreatic cancer models . The compound’s involvement in the Kennedy pathway makes it a target for research into lipid metabolism and signal transduction . Additionally, its cytotoxic effects on cancer cells are of significant interest in developing new cancer therapies .

Mécanisme D'action

Gemcitabine Diphosphate Choline exerts its effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis . This inhibition leads to a decrease in deoxynucleotide triphosphates, which are necessary for DNA replication. The compound is also incorporated into DNA, causing chain termination and preventing further DNA synthesis . These actions result in the cytotoxic effects observed in cancer cells .

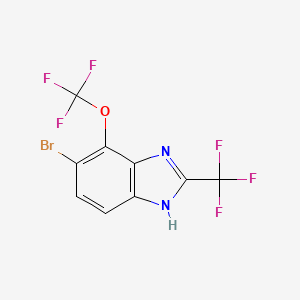

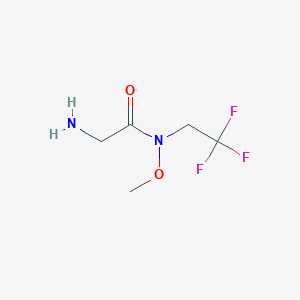

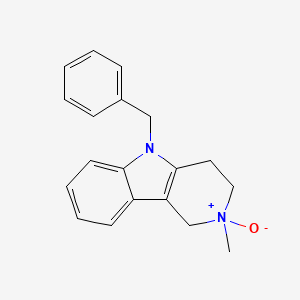

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to Gemcitabine Diphosphate Choline include other nucleoside analogs such as cytarabine and 2’,2’-difluorodeoxyuridine . These compounds share similar mechanisms of action, involving the inhibition of DNA synthesis and incorporation into DNA .

Uniqueness: What sets this compound apart is its specific involvement in the Kennedy pathway and its role as a metabolite of gemcitabine . This unique pathway involvement makes it a valuable target for research into lipid metabolism and cancer therapy .

Propriétés

Formule moléculaire |

C14H24F2N4O10P2 |

|---|---|

Poids moléculaire |

508.31 g/mol |

Nom IUPAC |

[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C14H24F2N4O10P2/c1-20(2,3)6-7-27-31(23,24)30-32(25,26)28-8-9-11(21)14(15,16)12(29-9)19-5-4-10(17)18-13(19)22/h4-5,9,11-12,21H,6-8H2,1-3H3,(H3-,17,18,22,23,24,25,26)/t9-,11-,12-/m1/s1 |

Clé InChI |

WEAJNZCNBIEIHD-YUSALJHKSA-N |

SMILES isomérique |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |

SMILES canonique |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)

![2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)

![7-Fluoro-6-[1-[5-(1-methylpyrazol-4-yl)imidazo[4,5-b]pyrazin-3-yl]ethyl]quinoline](/img/structure/B13432997.png)

![2-[(6-Methylpyrimidin-4-yl)amino]acetonitrile](/img/structure/B13432999.png)

![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)